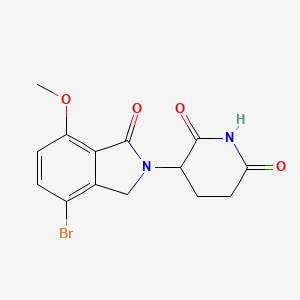
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The trifluoromethyl group attached to the indazole ring enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-trifluoromethylphenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro or tetrahydro forms of the compound .
Applications De Recherche Scientifique
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound’s ability to interact with DNA and proteins also contributes to its anticancer and antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1,5,6,7-tetrahydroindazol-4-one: Similar structure but with a phenyl group instead of a trifluoromethyl group.
3-Chloro-1,5,6,7-tetrahydroindazol-4-one: Contains a chloro group instead of a trifluoromethyl group.
3-Methyl-1,5,6,7-tetrahydroindazol-4-one: Features a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one imparts unique properties such as increased chemical stability, enhanced biological activity, and improved pharmacokinetic profiles compared to its analogs. This makes it a valuable compound in drug discovery and development .
Propriétés
Numéro CAS |
1246307-17-4 |
|---|---|
Formule moléculaire |
C8H7F3N2O |
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7-6-4(12-13-7)2-1-3-5(6)14/h1-3H2,(H,12,13) |
Clé InChI |
KKGUPZWNKYZPNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=O)C1)C(=NN2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


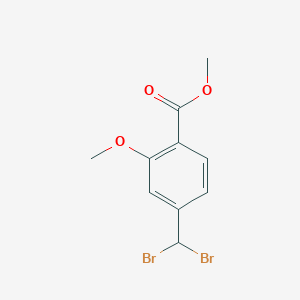
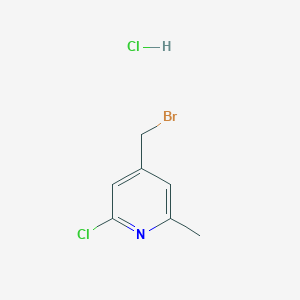
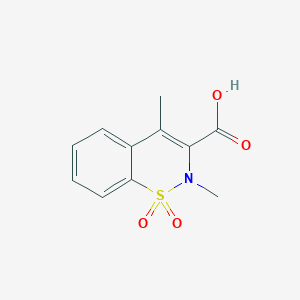

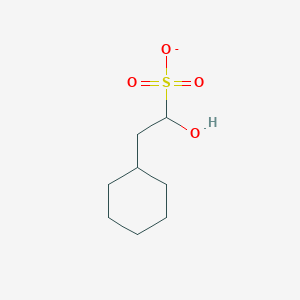
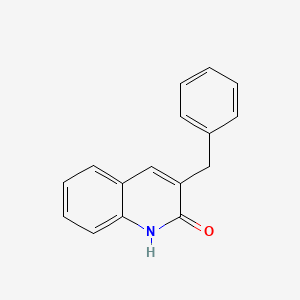

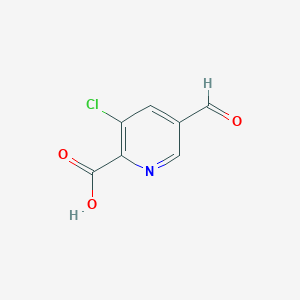
![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)
![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)
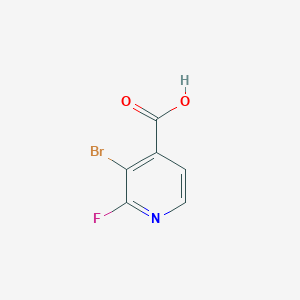

![2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)
